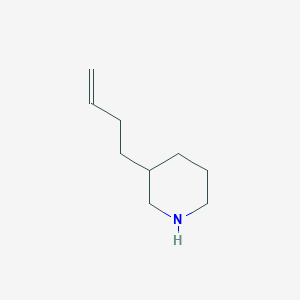

3-But-3-enylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. It also includes studying how the compound behaves under various conditions .Applications De Recherche Scientifique

Synthesis and Intermediates

The synthesis of 3-But-3-enylpiperidine involves intra- and intermolecular reactions. Researchers have explored methods such as hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions to obtain substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These synthetic pathways provide access to diverse derivatives with distinct properties.

a. Anticancer Properties:- Piperidine derivatives exhibit important pharmacophoric features and have been explored as potential anticancer agents. For instance, piperine, a natural alkaloid containing a piperidine moiety, has shown promising effects in breast cancer cell apoptosis by inhibiting the Akt signaling pathway .

Conclusion

3-But-3-enylpiperidine, with its unique structure and diverse applications, continues to captivate researchers. Whether in drug discovery, disease treatment, or fundamental studies, this compound remains a valuable building block in medicinal chemistry.

Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. DOI: 10.3390/ijms24032937 Greenshields, A. L., et al. (2015). “Piperine inhibits Akt/mTOR signaling and induces apoptosis in breast cancer cells.” Frontiers in Pharmacology, 6, 191. DOI: 10.3389/fphar.2015.00191

Mécanisme D'action

Target of Action

3-But-3-enylpiperidine is a derivative of piperidine . Piperidine and its derivatives are known to have a wide range of pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects . .

Mode of Action

Piperidine derivatives, such as bupropion, are known to exert their pharmacological effects by weakly inhibiting the enzymes involved in the uptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It’s plausible that 3-But-3-enylpiperidine might have a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

Piperidine and its derivatives are known to interact with various biochemical pathways These interactions can have a broad impact on metabolic, signaling, disease, drug, and physiological pathways

Pharmacokinetics

The pharmacokinetics of drugs can be manipulated through dosing changes, food administration, management of drug interactions, and adherence through directly observed therapy

Result of Action

Piperidine derivatives are known to have a variety of biological functions, such as immune regulation, angiogenesis, wound healing, and antitumor activity

Action Environment

Environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-but-3-enylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2,9-10H,1,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFANOYFXELISQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-But-3-enylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2445736.png)

![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)

![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide](/img/structure/B2445757.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)